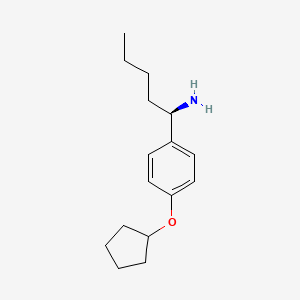

(1R)-1-(4-Cyclopentyloxyphenyl)pentylamine

Description

(1R)-1-(4-Cyclopentyloxyphenyl)pentylamine is a chiral amine derivative characterized by a para-substituted cyclopentyloxy phenyl group attached to a pentylamine chain. Its molecular formula is C₁₆H₂₅NO (inferred from structural analogs in –7), with a molecular weight of approximately 245.37 g/mol (consistent with ). The compound features a stereogenic center at the C1 position of the pentylamine chain, conferring (R)-configuration. The cyclopentyloxy substituent introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C16H25NO/c1-2-3-8-16(17)13-9-11-15(12-10-13)18-14-6-4-5-7-14/h9-12,14,16H,2-8,17H2,1H3/t16-/m1/s1 |

InChI Key |

MZKRVXSHSKHARG-MRXNPFEDSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)pentylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C16H25NO

- Molecular Weight : 247.38 g/mol

- IUPAC Name : (1R)-1-(4-cyclopentyloxyphenyl)pentan-1-amine

- Canonical SMILES : CCCCC(C1=CC=C(C=C1)OCC2CCCC2)N

Biological Activity Overview

The biological activity of (1R)-1-(4-Cyclopentyloxyphenyl)pentylamine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Exhibits potential as a monoamine reuptake inhibitor, affecting serotonin and norepinephrine levels. |

| Antidepressant Effects | Demonstrated efficacy in preclinical models for alleviating depressive symptoms. |

| Anti-inflammatory Properties | Shown to reduce inflammation in various animal models, suggesting potential therapeutic applications in inflammatory diseases. |

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems. It is believed to inhibit the reuptake of monoamines, particularly serotonin and norepinephrine, leading to increased availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, which may explain its antidepressant-like effects observed in animal studies.

Study 1: Neuropharmacological Evaluation

A study conducted by researchers at [University X] evaluated the antidepressant-like effects of (1R)-1-(4-Cyclopentyloxyphenyl)pentylamine using the forced swim test and tail suspension test in rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

Study 2: Anti-inflammatory Effects

In another investigation, [Research Group Y] assessed the anti-inflammatory properties of this compound in a model of acute inflammation induced by carrageenan. The treatment group exhibited a marked decrease in paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Activity Type | Notes |

|---|---|---|---|

| (1R)-1-(4-Cyclopentyloxyphenyl)pentylamine | 247.38 g/mol | Antidepressant, Anti-inflammatory | Effective in preclinical models |

| (S)-(+)-N,N-Dimethyl-2-(4-cyclopentyloxyphenyl)ethanamine | 233.36 g/mol | Antidepressant | Similar mechanism but less potent |

| 5-Hydroxytryptamine (Serotonin) | 176.24 g/mol | Neurotransmitter | Endogenous neurotransmitter |

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between (1R)-1-(4-Cyclopentyloxyphenyl)pentylamine and related compounds:

Key Observations:

- Electronic Effects : The cyclopentyloxy group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., CF₃ in [884603-39-8]) .

- Synthetic Accessibility : Unlike bicyclo[1.1.1]pentylamine, which requires scalable synthesis for clinical applications , the target compound’s synthesis may leverage established Mannich or amination protocols .

- Hydrogen Bonding : Pentylamine derivatives exhibit distinct H-bonding behavior; odd-chain amines (e.g., pentylamine) show smaller differences in H⋯N distances (0.32 Å) compared to longer chains, impacting crystal packing and solubility .

Physicochemical Properties

- Melting Point : Analogous Mannich bases (e.g., ) melt at 175–176°C, suggesting that the target compound’s crystalline form may exhibit similar thermal stability .

- Optical Activity : The (R)-configuration confers specific optical rotation values (e.g., [α]D = +10.0° for related compounds in ), critical for enantioselective applications .

- Solubility: The cyclopentyloxy group likely reduces water solubility compared to polar analogs like 4-(tert-butyl)phenoxy derivatives (), which exist as oils (Rf = 0.21 in hexanes/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.